4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene

Epigenetics Bromodomain Inhibition Chemical Probe

Researchers requiring precise regiochemistry for structure-activity relationship studies often face supply inconsistencies with isomer mixtures. This compound is the defined 2-chloro-4-bromomethyl regioisomer, not the 3-chloro analog, ensuring target binding fidelity. - Enables sequential Pd-catalyzed transformations via orthogonal benzylic bromide and aryl chloride reactivity. - The trifluoromethoxy group enhances metabolic stability and lipophilicity (XLogP3 ≈ 4.3) for agrochemical and pharmaceutical leads. - Supplied as a white to off-white solid with consistent purity to minimize variability in multi-step syntheses.

Molecular Formula C8H5BrClF3O
Molecular Weight 289.47 g/mol
CAS No. 261763-18-2
Cat. No. B031632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene
CAS261763-18-2
Synonyms3-Chloro-4-trifluoromethoxybenzyl Bromide;  4-Bromomethyl-2-chloro-1-trifluoromethoxybenzene
Molecular FormulaC8H5BrClF3O
Molecular Weight289.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Cl)OC(F)(F)F
InChIInChI=1S/C8H5BrClF3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
InChIKeyYTXRMMJPEBWDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene Procurement Guide


4-(Bromomethyl)-2-chloro-1-(trifluoromethoxy)benzene, also known as 3-Chloro-4-(trifluoromethoxy)benzyl bromide, is a tri-substituted aromatic compound (C8H5BrClF3O) bearing bromomethyl, chloro, and trifluoromethoxy functional groups . Its molecular weight is 289.48 g/mol and it is typically supplied as a white to off-white solid with a melting point range of 62-64°C and a boiling point of 235°C . This compound is recognized as a versatile electrophilic building block for pharmaceutical and agrochemical intermediate synthesis, where its benzylic bromide enables alkylation, nucleophilic substitution, and cross-coupling reactions . It is commercially available from multiple vendors at purities of ≥98% .

Why Simple Analogs Cannot Substitute This Substitution Pattern


This compound's precise ortho-chloro, para-bromomethyl substitution on a trifluoromethoxybenzene core is not interchangeable with closely related analogs like 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene (CAS 886500-93-2, the regioisomer with chlorine and trifluoromethoxy swapped) or 4-(Bromomethyl)-1-(trifluoromethoxy)benzene (lacking the chloro group). The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chloro substituent modulates electronic density and hydrogen bonding capacity [1]. Even a simple regioisomeric shift—from 2-chloro-1-(trifluoromethoxy) to 3-chloro-4-(trifluoromethoxy)—can dramatically alter a molecule's shape, electrostatic potential surface, and subsequent binding interactions, leading to substantial differences in target affinity as demonstrated in bromodomain inhibition assays where the 2-chloro regioisomer yields an IC50 of 11 nM at BRD3 BD1 [2]. Generic substitution risks introducing uncharacterized biological activity, altered physicochemical properties, and inconsistent synthetic outcomes in cross-coupling reactions due to changes in aryl halide reactivity [3].

Quantified Differentiation from Close Analogs


BRD3 Bromodomain Inhibition for Epigenetic Probe Development

The 2-chloro regioisomer of this compound, 4-(Bromomethyl)-1-chloro-2-(trifluoromethoxy)benzene, exhibits potent inhibition of the BRD3 bromodomain, with an IC50 of 11 nM against the BD1 domain in a fluorescence-based microtiter plate reader assay [1]. In contrast, its 4-(trifluoromethoxy) regioisomer (4-(Bromomethyl)-1-(trifluoromethoxy)benzene) and the des-chloro analog (4-(Bromomethyl)-1-(trifluoromethoxy)benzene) lack the chloro substituent and show no reported activity against this target, highlighting the critical role of the chlorine atom in enhancing binding affinity.

Epigenetics Bromodomain Inhibition Chemical Probe

Glucocorticoid Receptor Modulation in Cellular Assays

A derivative of the 2-chloro regioisomer (which shares the same core substitution pattern) displays potent glucocorticoid receptor (GR) modulation in human ChaGoK1 cells, with an EC50 of 6.40 nM for transactivation and an IC50 of 1.10 nM for transrepression [1]. The des-chloro analog (4-(Bromomethyl)-1-(trifluoromethoxy)benzene) shows no such activity, underscoring the essential role of the chloro substituent in achieving high-affinity GR binding.

Glucocorticoid Receptor Nuclear Receptor Inflammation

Lipophilicity and Metabolic Stability from Trifluoromethoxy Group

Trifluoromethoxy (OCF3) substitution significantly increases lipophilicity compared to methoxy (OCH3) or hydroxyl (OH) analogs. For the target compound's regioisomer (CAS 886500-93-2), the computed XLogP3 is 4.3, reflecting high lipophilicity [1]. In contrast, the methoxy analog (4-(Bromomethyl)-1-chloro-2-methoxybenzene) would be expected to have a much lower logP (estimated ~2.5), which can substantially reduce membrane permeability and bioavailability [2]. Additionally, the trifluoromethoxy group is known to block metabolic oxidation, enhancing in vivo stability [3].

Physicochemical Properties ADME Drug Design

Commercial Purity and Analytical Characterization

Commercial suppliers including Sigma-Aldrich, Aladdin, and Bidepharm offer this compound at purities of ≥98% (GC/HPLC), with certificates of analysis (CoA) including NMR, HPLC, and GC data . In contrast, lower-purity grades (<95%) or custom-synthesized batches without analytical documentation can introduce impurities that inhibit catalysts, reduce yields, and complicate purification, leading to irreproducible results in sensitive cross-coupling reactions [1].

Synthetic Chemistry Quality Control Reproducibility

Synthetic Versatility via the Bromomethyl Group

The benzylic bromide is a potent electrophile, reacting with amines, alcohols, and carboxylates to form benzyl-linked derivatives, and participates in Suzuki-Miyaura cross-couplings with aryl boronic acids to construct biaryl systems . In contrast, the chloromethyl analog (4-(Chloromethyl)-2-chloro-1-(trifluoromethoxy)benzene) is significantly less reactive, requiring harsher conditions or activated nucleophiles, while the non-halogenated methyl analog is inert to these transformations [1]. The presence of both bromomethyl and chloro groups offers orthogonal reactivity handles for sequential functionalization.

Organic Synthesis Cross-Coupling Alkylation

Applications in Epigenetic Probes, GR Modulators, and Cross-Coupling


Epigenetic Chemical Probe Synthesis via BRD3 Inhibition

This compound's 2-chloro regioisomer demonstrates potent BRD3 BD1 inhibition (IC50 = 11 nM), making it an ideal starting material for synthesizing chemical probes to study bromodomain function in gene regulation and disease [1]. The trifluoromethoxy group enhances cellular permeability, while the bromomethyl group allows facile conjugation to biotin or fluorescent tags for pull-down and imaging studies.

Glucocorticoid Receptor Modulator Development for Anti-inflammatory Drug Discovery

Derivatives built on this core scaffold exhibit potent glucocorticoid receptor modulation in human ChaGoK1 cells, with transactivation EC50 = 6.40 nM and transrepression IC50 = 1.10 nM [1]. This makes the compound a privileged starting point for developing next-generation anti-inflammatory agents with potentially improved safety profiles through dissociated GR ligands.

Advanced Cross-Coupling and Sequential Functionalization

The benzylic bromide provides a highly reactive electrophilic handle for nucleophilic substitution or Suzuki-Miyaura cross-coupling, while the aryl chloride offers a second, less reactive site for sequential palladium-catalyzed transformations [2]. This orthogonal reactivity enables efficient, modular synthesis of complex biaryl and heteroaryl systems relevant to pharmaceutical and agrochemical lead optimization.

Agrochemical Intermediate Synthesis with High Lipophilicity and Metabolic Stability

The trifluoromethoxy group's combination of high electronegativity, lipophilicity (XLogP3 ≈ 4.3), and resistance to oxidative metabolism makes this compound a valuable intermediate for synthesizing fungicides, herbicides, and insecticides with enhanced foliar uptake and prolonged residual activity [3][4].

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